molecular formula C10H20O2 B8067172 4-Propylheptanoic acid

4-Propylheptanoic acid

Cat. No.: B8067172
M. Wt: 172.26 g/mol
InChI Key: KEVIAJOKJAAXQZ-UHFFFAOYSA-N
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Description

4-Propylheptanoic acid is an organic compound with the molecular formula C10H20O2 It is a carboxylic acid derivative characterized by a heptanoic acid backbone with a propyl group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Propylheptanoic acid can be synthesized through the oxidation of 4-propylheptanol. The process involves using a metal oxide catalyst under controlled heating and pressure conditions to facilitate the oxidation reaction. The resulting product is then subjected to acidification, dehydration, and rectification to obtain pure this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity. The process is designed to be environmentally friendly, with minimal waste generation and the potential for by-product recovery .

Chemical Reactions Analysis

Types of Reactions: 4-Propylheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Esterification reactions often use alcohols in the presence of acid catalysts like sulfuric acid.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols.

    Substitution: Forms esters or amides depending on the reactants used.

Scientific Research Applications

4-Propylheptanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-propylheptanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the hydrophobic propyl group can interact with lipid membranes, affecting membrane fluidity and function .

Comparison with Similar Compounds

    Heptanoic acid: Lacks the propyl group, resulting in different chemical properties and reactivity.

    2-Propylheptanoic acid: Similar structure but with the propyl group attached to the second carbon atom, leading to different steric and electronic effects.

    Nonanoic acid: Has a longer carbon chain, affecting its physical properties and applications.

Uniqueness: 4-Propylheptanoic acid is unique due to the specific positioning of the propyl group, which influences its reactivity and interactions with other molecules. This structural feature makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-propylheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-3-5-9(6-4-2)7-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVIAJOKJAAXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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